molecular formula C18H18O3 B14270333 Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- CAS No. 135547-25-0

Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)-

Cat. No.: B14270333
CAS No.: 135547-25-0
M. Wt: 282.3 g/mol
InChI Key: ZCILODAAHLISPY-UHFFFAOYSA-N
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Description

Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is an organic compound with the molecular formula C18H18O3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- typically involves the reaction of appropriate phenolic precursors with propenylating agents under controlled conditions. One common method involves the use of phenol derivatives and allyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to corresponding hydroquinones using reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl groups, facilitated by the electron-donating nature of the phenolic groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Hydroquinones.

    Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- has diverse applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings.

Mechanism of Action

The mechanism of action of Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The propenyl groups may also contribute to the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2-methoxy-4-(1-propenyl)-:

    Phenol, 4-(2-propenyl)-:

Uniqueness

Phenol, 2-[3-hydroxy-4-(2-propenyl)phenoxy]-5-(2-propenyl)- is unique due to its combination of phenolic hydroxyl groups and propenyl substituents, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

135547-25-0

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(3-hydroxy-4-prop-2-enylphenoxy)-5-prop-2-enylphenol

InChI

InChI=1S/C18H18O3/c1-3-5-13-7-10-18(17(20)11-13)21-15-9-8-14(6-4-2)16(19)12-15/h3-4,7-12,19-20H,1-2,5-6H2

InChI Key

ZCILODAAHLISPY-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=CC(=C(C=C1)OC2=CC(=C(C=C2)CC=C)O)O

Origin of Product

United States

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